REACTION_CXSMILES
|
O[C:2]1([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[CH2:7][CH2:6][N:5](C(=O)C)[CH2:4][CH2:3]1.[OH-].[Na+]>Cl>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][C:11]([C:2]2[CH2:7][CH2:6][NH:5][CH2:4][CH:3]=2)=[CH:16][CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
14.75 g
|
Type
|
reactant
|
Smiles
|
OC1(CCN(CC1)C(C)=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
250 mg
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
155 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in ice
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×500 ml)
|
Type
|
EXTRACTION
|
Details
|
The extractions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 10% methanol in dichloromethane
|
Type
|
ADDITION
|
Details
|
containing 1% aqueous ammonia
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.65 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 23.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |